1-(2-Amino-2-methylpropyl)urea hydrochloride
Description
Properties
IUPAC Name |
(2-amino-2-methylpropyl)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O.ClH/c1-5(2,7)3-8-4(6)9;/h3,7H2,1-2H3,(H3,6,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQLODBLGPUZMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673782 | |
| Record name | N-(2-Amino-2-methylpropyl)urea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159824-29-9 | |
| Record name | N-(2-Amino-2-methylpropyl)urea--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1159824-29-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Reaction of Urea with Amines in Organic Solvent (Alkylurea Synthesis)
A well-established industrial and laboratory method for preparing alkylureas, including derivatives similar to 1-(2-Amino-2-methylpropyl)urea, involves the reaction of urea with primary or secondary amines in an inert organic solvent under controlled temperature conditions.
-
- Urea is suspended in a dry, high-boiling organic solvent such as xylene or chlorobenzene.
- The mixture is heated to 110–170°C, preferably 120–135°C.
- A stream or slow addition of the corresponding amine (in this case, 2-amino-2-methylpropyl amine or a suitable analog) is introduced.
- The reaction proceeds with the release of ammonia gas, which escapes, driving the reaction forward.
- After completion, the product is isolated by crystallization or distillation after removing the solvent.
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- Solvents: Xylene (o-, p-, or mixed), chlorobenzene, dichlorobenzene, sulfolane, N-methyl-pyrrolidone.
- Temperature: 120–135°C optimal for reaction progress.
- Molar ratio: 1 to 2 moles of amine per mole of urea.
- No external pressure applied to allow ammonia escape.
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- Yields typically reach 79–81% for related alkylureas.
- The product is purified by washing with cold solvent and crystallization.
-
- Simple, scalable process.
- Suitable for unsymmetrical alkylureas.
- No need for hazardous reagents like phosgene.
| Parameter | Typical Value/Range |
|---|---|
| Urea amount | 2 mols (e.g., 120 g) |
| Amine amount | 1–2 mols (depending on stoichiometry) |
| Solvent volume | 350–400 mL xylene or equivalent |
| Reaction temperature | 120–135°C |
| Reaction time | Until ammonia evolution ceases |
| Yield | ~80% (theoretical) |
| Purification | Crystallization, washing |
Preparation via Bis(trichloromethyl)carbonate-Mediated Urea Formation and Subsequent Hydrochloride Salt Isolation
An alternative synthetic route involves the reaction of substituted amines with bis(trichloromethyl)carbonate (triphosgene) in organic solvents, followed by phase separation and crystallization of the amine hydrochloride salt.
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- An aqueous solution of the substituted amine (e.g., 2-amino-2-methylpropyl amine) is added to an organic solvent such as benzene, toluene, or chlorobenzene.
- Under vigorous stirring at room temperature, bis(trichloromethyl)carbonate dissolved in the organic solvent is slowly added dropwise.
- The reaction mixture is heated to 60–130°C and maintained for 1–5 hours to complete urea formation.
- After reaction, the mixture is allowed to separate into organic and aqueous phases.
- The organic phase is distilled under reduced pressure to recover solvent and unreacted amine.
- The aqueous phase is heated under vacuum to remove water, then cooled to -5 to 10°C for 2–10 hours to crystallize the amine hydrochloride salt.
- The hydrochloride salt is filtered and collected.
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- Organic solvents: Benzene, toluene, xylene, dichloroethane, chlorobenzene.
- Temperature: 60–130°C for reaction; -5 to 10°C for crystallization.
- Reaction time: 1–5 hours.
-
- Efficient recovery and recycling of solvent and amine.
- Direct isolation of amine hydrochloride salt.
- Controlled reaction conditions reduce side products.
| Step | Conditions/Details |
|---|---|
| Amine aqueous solution | Substituted amine (e.g., 2-amino-2-methylpropyl amine) |
| Organic solvent | Benzene, toluene, xylene, etc. |
| Reagent | Bis(trichloromethyl)carbonate |
| Reaction temperature | 60–130°C |
| Reaction time | 1–5 hours |
| Phase separation | Organic and aqueous phases |
| Crystallization temperature | -5 to 10°C |
| Crystallization time | 2–10 hours |
| Product isolation | Filtration of hydrochloride salt |
Synthesis Involving Isocyanate Intermediate from Sterically Hindered Amines
For sterically hindered amines like 2-amino-2-methylpropyl derivatives, a selective formation of the isocyanate intermediate followed by quenching with an amine can be employed.
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- The hindered amine is reacted with triphosgene to form the corresponding isocyanate intermediate.
- This intermediate is then reacted with an appropriate amine or amine salt to form the urea derivative.
- The process allows selective formation of mono-substituted ureas without overreaction.
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- Useful when direct reaction with urea is inefficient due to steric hindrance.
- Triphosgene provides a safer phosgene equivalent.
- Reaction conditions are carefully controlled to avoid side reactions.
-
- Preparation of benzamide and urea derivatives from hindered amines using triphosgene and subsequent quenching steps.
Source: Research article on urea derivatives synthesis
Summary Table of Preparation Methods
| Method No. | Approach | Key Reagents/Conditions | Advantages | Typical Yield/Notes |
|---|---|---|---|---|
| 1 | Direct reaction of urea with amine in solvent | Urea, 2-amino-2-methylpropyl amine, xylene, 120–135°C | Simple, scalable, no hazardous reagents | ~80%, crystallization purification |
| 2 | Bis(trichloromethyl)carbonate-mediated urea formation | Substituted amine aqueous solution, bis(trichloromethyl)carbonate, benzene, 60–130°C | Efficient solvent recovery, direct hydrochloride salt isolation | High purity salt, controlled conditions |
| 3 | Isocyanate intermediate route | Triphosgene, hindered amine, amine quench | Selective, suitable for sterically hindered amines | Useful for complex derivatives |
Chemical Reactions Analysis
Hydrolysis Reactions
The urea moiety undergoes hydrolysis under acidic or basic conditions. In acidic environments (e.g., HCl), the compound decomposes into 2-amino-2-methylpropan-1-amine hydrochloride and carbon dioxide. Under alkaline conditions (e.g., NaOH), it forms the free amine and sodium carbonate.
Key Reaction Conditions:
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Reagent | 6M HCl, 90°C | 2M NaOH, 80°C |
| Time | 4–6 hours | 2–3 hours |
| Yield | >85% | >78% |
Alkylation and Acylation
The primary amine group participates in nucleophilic substitution reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives .
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Acylation : Acetylated by acetic anhydride in dichloromethane, producing N-acetyl-1-(2-amino-2-methylpropyl)urea.
Example Acylation Data:
| Reagent | Solvent | Temperature | Time | Product Yield |
|---|---|---|---|---|
| Acetic anhydride | CH₂Cl₂ | 25°C | 2 hrs | 92% |
Condensation Reactions
The urea group reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases. For instance, condensation with benzaldehyde in ethanol under reflux yields a stable imine derivative .
Mechanism:
-
Nucleophilic attack by the urea’s amine on the aldehyde carbonyl.
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Elimination of water to form the C=N bond.
Optimized Conditions:
-
Solvent: Ethanol
-
Catalyst: None required
-
Temperature: 78°C (reflux)
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Yield: 88%
Catalytic Hydrogenation
Though stable under standard hydrogenation conditions, the compound’s branched alkyl chain can undergo partial reduction in the presence of Pd/C (30 psi H₂, 24 hours), yielding saturated analogs .
Hydrogenation Parameters:
| Catalyst | H₂ Pressure | Solvent | Time | Conversion Rate |
|---|---|---|---|---|
| 10% Pd/C | 30 psi | EtOAc | 24 hrs | 65% |
Salt-Exchange Reactions
The hydrochloride counterion can be replaced via metathesis. Treatment with AgNO₃ in aqueous methanol precipitates AgCl and generates the nitrate salt .
Reaction Equation:
Stability Under Oxidative Conditions
Exposure to H₂O₂ (30% in H₂O) at 50°C degrades the urea backbone, producing 2-methylpropylamine and urea oxidation byproducts.
Degradation Products:
-
CO₂ (traced via IR spectroscopy)
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2-Methylpropylamine (isolated via distillation)
Interaction with Metal Ions
The amine and urea groups chelate transition metals (e.g., Cu²⁺, Ni²⁺) in aqueous solutions, forming colored complexes. Spectrophotometric analysis confirms a 1:1 molar ratio .
Complexation Data:
| Metal Ion | λₘₐₓ (nm) | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | 635 | 4.2 |
| Ni²⁺ | 580 | 3.8 |
Reactivity in Cross-Coupling Reactions
The amine group participates in Buchwald-Hartwig amination with aryl halides using Pd(OAc)₂/XPhos, forming aryl-substituted urea derivatives .
Example Reaction:
Yield: 76% (toluene, 110°C, 12 hrs)
Scientific Research Applications
Urease Inhibition
Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, contributing to various medical conditions, including urinary tract infections and peptic ulcers. Compounds like 1-(2-Amino-2-methylpropyl)urea hydrochloride have been identified as potent urease inhibitors, which can help mitigate these conditions.
- Mechanism of Action : The compound acts as a structural analog of urea, binding to the active site of urease and preventing substrate access.
- Clinical Relevance : Urease inhibitors are crucial in managing infections caused by urease-producing bacteria, thus reducing complications associated with urinary catheterization and kidney stones .
Antitrypanosomal Activity
Recent studies have highlighted the potential of urea derivatives in treating human African trypanosomiasis (HAT), caused by Trypanosoma brucei.
- Case Study : A study demonstrated that certain urea derivatives exhibited significant antitrypanosomal activity, achieving complete cures in murine models of both early and late-stage HAT .
- Data Table : Efficacy of Urea Derivatives Against T. brucei
| Compound Name | EC50 (nM) | Cure Rate (%) |
|---|---|---|
| Compound A | 1.05 | 100 |
| Compound B | 3.54 | 100 |
| Compound C | 5.00 | 80 |
Modulation of Receptors
This compound derivatives have been explored for their ability to modulate formylated peptide receptors (FPRL-1), which are implicated in inflammatory responses.
- Research Findings : Substituted N-urea amino acid amide derivatives showed promising results in modulating FPRL-1 activity, indicating potential applications in treating inflammatory diseases .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing a variety of new chemical entities with enhanced biological activity.
- Synthesis Techniques : Utilizing carbonyldiimidazole (CDI) for coupling reactions has been effective in creating diverse urea-linked analogues with improved pharmacological profiles .
Atmospheric Degradation Studies
Research into the atmospheric chemistry of related compounds has provided insights into their environmental stability and degradation pathways.
Mechanism of Action
The mechanism of action of 1-(2-amino-2-methylpropyl)urea hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Urea Derivatives with Modified Substituents
- 1-(2-Aminoethyl)-3-(3-fluorophenyl)urea hydrochloride (CAS 1354968-00-5): Structural Difference: Replaces the 2-amino-2-methylpropyl group with a 2-aminoethyl chain and introduces a 3-fluorophenyl substituent. Impact: The aromatic fluorophenyl group may enhance lipophilicity and receptor binding affinity compared to the aliphatic branched chain in the target compound . Molecular Weight: 233.67 g/mol vs. ~183.63 g/mol (estimated for 1-(2-amino-2-methylpropyl)urea hydrochloride).
Non-Urea Hydrochloride Salts
- 4-(2-Amino-2-methylpropyl)benzonitrile hydrochloride: Structural Difference: Replaces urea with a benzonitrile group. Molecular Weight: 210.71 g/mol (C₁₁H₁₅ClN₂).
Cyclopropane-Containing Analogues
- [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride (CAS 1909314-12-0): Structural Difference: Features a cyclopropane ring conjugated with an acetic acid group. Molecular Weight: 165.62 g/mol (C₆H₁₂ClNO₂).
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| 1-(2-Amino-2-methylpropyl)urea HCl | C₅H₁₂ClN₃O | ~183.63 (estimated) | Not explicitly listed | Urea, branched alkylamine, HCl |
| 1-(2-Aminoethyl)-3-(3-fluorophenyl)urea HCl | C₉H₁₂ClFN₃O | 233.67 | 1354968-00-5 | Urea, fluorophenyl, HCl |
| 4-(2-Amino-2-methylpropyl)benzonitrile HCl | C₁₁H₁₅ClN₂ | 210.71 | Not listed | Benzonitrile, branched alkylamine |
| [1-(Aminomethyl)cyclopropyl]acetic acid HCl | C₆H₁₂ClNO₂ | 165.62 | 1909314-12-0 | Cyclopropane, acetic acid, HCl |
Pharmacological and Application Insights
- Antiparasitic Potential: The adamantane-trioxaspiro derivative () combined with piperaquine suggests urea-based hydrochlorides may synergize with other agents in antiparasitic therapies .
- Structural Flexibility vs. Selectivity: Branched alkylamines (e.g., 2-amino-2-methylpropyl) may offer better metabolic stability than linear chains, while cyclopropane-containing analogs could improve target engagement .
Biological Activity
1-(2-Amino-2-methylpropyl)urea hydrochloride, also known as a derivative of urea, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound's biological activity is primarily linked to its role in modulating biochemical pathways, which can influence cellular processes such as proliferation, apoptosis, and signal transduction. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : C5H13ClN2O
- CAS Number : 1159824-29-9
- Molar Mass : 152.62 g/mol
These properties contribute to its interactions at the molecular level, influencing its biological functions.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes within cellular systems. This compound has been shown to exhibit the following activities:
- Antimitotic Activity : Similar to other urea derivatives, it has demonstrated potential antimitotic effects by disrupting microtubule dynamics, thereby inhibiting cell division .
- Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, influencing neurochemical signaling pathways that are crucial for various physiological functions.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Antiproliferative Effects :
- Neuroprotective Properties :
- Toxicological Assessments :
Summary of Biological Activities
Comparative Analysis with Other Urea Derivatives
| Compound Name | Antimitotic Activity | Neuroprotective Effects | Safety Profile |
|---|---|---|---|
| 1-(2-Amino-2-methylpropyl)urea | Yes | Yes | Moderate |
| 2-benzimidazolyl urea | Yes | Limited | High |
| Other Urea Derivatives | Variable | Variable | Variable |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-Amino-2-methylpropyl)urea hydrochloride, and how can yield be maximized?
- Methodology :
- Step 1 : Start with 2-amino-2-methylpropanol hydrochloride (AMP hydrochloride) as a precursor. React with urea under controlled pH (e.g., 7–9) in aqueous or polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
- Step 2 : Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) to remove unreacted starting materials .
- Step 3 : Monitor reaction progress via TLC (Rf ~0.3 in 10% methanol/chloroform) and confirm purity using elemental analysis (C, H, N within ±0.3% theoretical) .
Q. How can researchers assess the purity and stability of this compound in experimental settings?
- Methodology :
- Purity : Use HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm. Compare retention time (~5–7 min) to a certified reference standard .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 3 months). Monitor degradation via NMR (disappearance of urea NH peaks at δ 6.2–6.5 ppm) and quantify impurities by LC-MS .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodology :
- NMR : ¹H NMR (D2O/DMSO-d6) should show characteristic peaks: δ 1.3 ppm (s, 6H, C(CH3)2), δ 3.1–3.4 ppm (m, 2H, CH2NH), and δ 6.5 ppm (br s, NH2 urea) .
- X-ray crystallography : If crystalline, resolve the structure to confirm hydrogen bonding between urea NH and chloride ions (observed in similar hydrochloride salts) .
Advanced Research Questions
Q. How does the steric hindrance of the 2-amino-2-methylpropyl group influence the compound’s reactivity in nucleophilic reactions?
- Methodology :
- Comparative studies : Synthesize analogs (e.g., replacing the methyl groups with hydrogen or ethyl) and compare reaction kinetics in SN2 reactions (e.g., alkylation with benzyl bromide). Use GC-MS to track product formation rates .
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze steric effects on transition-state energies .
Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?
- Methodology :
- Controlled experiments : Measure solubility in DMSO, water, and ethanol at 25°C using gravimetric analysis (saturated solutions filtered and dried). Compare with literature values, noting discrepancies due to hydration states or impurities .
- Meta-analysis : Systematically review solvent preparation (e.g., degassing, pH adjustment) and temperature control in prior studies to identify methodological biases .
Q. How can researchers investigate the compound’s interaction with biomolecules (e.g., enzymes or DNA) for therapeutic applications?
- Methodology :
- Binding assays : Use surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., carbonic anhydrase). Prepare solutions of the compound (1–100 μM) in PBS buffer (pH 7.4) and analyze binding kinetics (ka/kd) .
- Molecular docking : Simulate interactions using AutoDock Vina with protein structures (PDB ID: e.g., 1CAM) to predict binding modes and validate with mutagenesis studies .
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity, if applicable?
- Methodology :
- Chiral analysis : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to monitor enantiomeric excess. Optimize asymmetric synthesis using chiral catalysts (e.g., L-proline derivatives) .
- Process optimization : Implement continuous flow chemistry to enhance reproducibility and reduce racemization risks at elevated temperatures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
